Product packaging for methyl 1-methyl-1H-indole-3-carboxylate(Cat. No.:CAS No. 108438-43-3)

methyl 1-methyl-1H-indole-3-carboxylate

Cat. No.: B173790
CAS No.: 108438-43-3
M. Wt: 189.21 g/mol
InChI Key: RAIZQIUZLCMHAK-UHFFFAOYSA-N
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Description

General Significance of the Indole (B1671886) Scaffold in Chemical and Biological Research

The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of chemical and biological research. mdpi.comwisdomlib.org This structural motif is prevalent in a vast array of natural products, including alkaloids and peptides, and serves as a fundamental building block in the synthesis of numerous biologically active compounds. researchgate.netrjpn.org Its significance is underscored by its presence in essential biomolecules such as the amino acid tryptophan, and neurotransmitters like serotonin (B10506) and melatonin, which play critical roles in regulating mood, sleep, and appetite. mdpi.com

In medicinal chemistry, indole derivatives are recognized for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comrjpn.org The versatility of the indole nucleus allows it to interact with a wide range of biological targets with high affinity, making it a privileged scaffold in modern drug discovery. mdpi.comresearchgate.netnih.gov Compounds like sunitinib, a tyrosine kinase inhibitor, exemplify the successful application of synthetic indole derivatives in targeted cancer therapy. mdpi.com The ability of the indole framework to be readily functionalized at various positions enables the generation of diverse chemical libraries for screening and the development of novel therapeutic agents. researchgate.net

Evolution of Research on Indole-3-Carboxylate (B1236618) Derivatives

Research into indole-3-carboxylate derivatives has evolved significantly, driven by their roles as key intermediates in organic synthesis and their inherent biological activities. Historically, the focus was often on the synthesis and reactivity of simpler indole esters as foundational molecules. These compounds serve as versatile precursors for more complex indole-based structures. For instance, the carboxylate group at the C3 position can be readily transformed into other functional groups, facilitating the synthesis of a wide range of derivatives. researchgate.net

In recent years, research has expanded to explore the specific applications of indole-3-carboxylate derivatives in medicinal chemistry and materials science. Studies have demonstrated that these compounds can exhibit a range of biological effects. For example, certain indole-3-carboxylic acid derivatives have been investigated as angiotensin II receptor antagonists for their potential antihypertensive activity. nih.gov In the field of plant biology, derivatives of indole-3-carboxylic acid are recognized as metabolites in the defense mechanisms of plants like Arabidopsis thaliana. nih.govnih.gov The development of new synthetic methodologies, such as palladium-catalyzed cyclizations and cross-dehydrogenative couplings, has further accelerated the exploration of novel indole-3-carboxylate structures with tailored properties. thieme-connect.commdpi.com This ongoing research continues to uncover new potential applications for this important class of indole derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B173790 methyl 1-methyl-1H-indole-3-carboxylate CAS No. 108438-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-methylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-7-9(11(13)14-2)8-5-3-4-6-10(8)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIZQIUZLCMHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357065
Record name methyl 1-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108438-43-3
Record name methyl 1-methyl-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-methylindole-3-carboxylate
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Applications in Academic Research

Methyl 1-methyl-1H-indole-3-carboxylate serves as a valuable building block in organic synthesis and as a scaffold for the development of compounds with potential biological activity. Its utility is demonstrated in its application as a reactant for preparing more complex molecules. For instance, its parent compound, methyl indole-3-carboxylate (B1236618), is used in the synthesis of inhibitors for various enzymes and receptors, such as nitric oxide synthase and protein kinase Cα. sigmaaldrich.com

The N-methylation of the indole (B1671886) ring, as seen in the title compound, can significantly influence the molecule's properties and biological interactions. This modification can alter its binding affinity to biological targets and its metabolic stability. In a broader context, indole-3-carboxylate derivatives are being explored for a range of therapeutic applications. For example, novel derivatives of indole-3-carboxylic acid have been designed and synthesized as potential antihypertensive agents that act as angiotensin II receptor 1 antagonists. nih.gov Furthermore, other indole derivatives have been investigated for their antimicrobial activities. nih.gov The chemical reactivity of the indole core and the carboxylate group allows for the synthesis of diverse libraries of compounds for screening in various biological assays.

Structural Elucidation and Advanced Spectroscopic Characterization of Methyl 1 Methyl 1h Indole 3 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, as well as the application of two-dimensional (2D) NMR techniques, a definitive assignment of the structure of methyl 1-methyl-1H-indole-3-carboxylate can be achieved.

Application of Two-Dimensional NMR Techniques

To unambiguously assign the complex proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR techniques are employed. These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings. For the parent compound, methyl 1H-indole-3-carboxylate, the COSY spectrum reveals couplings between the aromatic protons on the benzene (B151609) ring and the coupling between the proton at position 2 and the NH proton. tetratek.com.tr

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum of methyl 1H-indole-3-carboxylate shows which proton signal corresponds to which carbon signal, greatly aiding in the assignment of the ¹³C spectrum. tetratek.com.tr

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For example, in methyl 1H-indole-3-carboxylate, the HMBC spectrum can show correlations from the methyl protons of the ester group to the carbonyl carbon and the C3 carbon of the indole (B1671886) ring, confirming the position of the ester group. tetratek.com.trmagritek.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion can occur through various pathways, including the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The fragmentation pattern of the related methyl indole-3-carboxylate (B1236618) shows a prominent molecular ion peak and key fragment ions. nih.gov The fragmentation of aromatic compounds often involves the stable aromatic ring remaining intact while substituents are cleaved. libretexts.org

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. libretexts.org The resulting spectrum provides a fingerprint of the molecule and is particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. nih.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (ester)Stretch~1700-1720
C-O (ester)Stretch~1250-1300
C-H (aromatic)Stretch~3000-3100
C-H (aliphatic, N-CH₃)Stretch~2850-2960 pressbooks.publibretexts.org
C=C (aromatic)Stretch~1450-1600

The C-H stretching vibrations of methyl groups typically appear in the 2800-3000 cm⁻¹ region. nih.gov The exact positions of these bands can provide information about the local chemical environment.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The indole ring system is a chromophore that gives rise to characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) in the ultraviolet region. These absorptions are due to π → π* electronic transitions within the conjugated indole ring system. The position and intensity of these bands can be influenced by the substituents on the indole ring. For instance, an analog, methyl-1-pentyl-1H-indole-3-carboxylate, exhibits absorption maxima at 216 and 289 nm. caymanchem.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides accurate bond lengths, bond angles, and intermolecular interactions.

Analysis of Molecular Planarity and Conformation

The molecule possesses two primary rotatable bonds that dictate its conformation: the single bond between the indole C3 carbon and the carbonyl carbon (C3—C=O), and the single bond between the carbonyl carbon and the ester oxygen (C(O)—O). nih.gov Rotation around these bonds gives rise to different spatial arrangements (conformers) of the methyl carboxylate group relative to the indole ring.

Computational studies, such as INDO (Intermediate Neglect of Differential Overlap) molecular orbital calculations, which have been applied to related N-substituted indoles, can be used to predict the most energetically favorable conformation. journals.co.za The preferred conformation typically balances the stabilizing effects of extended conjugation between the carbonyl group and the indole π-system against the destabilizing effects of steric hindrance. The molecule's final conformation is a critical determinant of its packing in the solid state and its interaction with biological targets.

Investigation of Intermolecular Interactions (e.g., C—H⋯O Hydrogen Bonds, C—H⋯π Stacking)

Intermolecular interactions are fundamental to understanding the solid-state structure and physical properties of the compound. A key structural feature of this compound is the methylation at the N1 position of the indole ring. This modification removes the N-H proton, meaning the molecule cannot act as a hydrogen bond donor through its indole nitrogen, a significant point of difference from its unmethylated precursor, methyl 1H-indole-3-carboxylate. nih.gov

Despite the absence of a strong hydrogen bond donor, the molecule can participate in several weaker, yet significant, intermolecular interactions:

C—H⋯O Hydrogen Bonds: The carbonyl oxygen and the ester oxygen of the carboxylate group are effective hydrogen bond acceptors. nih.gov They can form weak hydrogen bonds with aromatic C-H groups from the indole ring or aliphatic C-H groups from the methyl substituents of neighboring molecules. These interactions often play a crucial role in directing the crystal packing arrangement.

C—H⋯π Stacking: The electron-rich aromatic surface of the indole ring can interact favorably with C-H bonds on adjacent molecules. This type of interaction, along with conventional π-π stacking between parallel indole rings, contributes significantly to the cohesive energy of the crystal lattice.

The interplay of these weak interactions dictates the supramolecular assembly of the compound in the solid state.

Table 2: Potential Intermolecular Interactions for this compound

Interaction Type Donor Acceptor Significance Source
Hydrogen Bonding None (from indole N-H) N/A N-methylation prevents classical N-H⋯O hydrogen bonding. nih.gov
C—H⋯O Hydrogen Bonds Aromatic C-H, Methyl C-H Carbonyl Oxygen (C=O), Ester Oxygen (O-CH₃) Influences crystal packing and supramolecular structure. nih.gov
π-π Stacking Indole Ring π-system Indole Ring π-system Major contributor to crystal lattice stability. General Knowledge

Integration of Chromatographic Techniques with Spectroscopic Methods for Elucidation (e.g., SFC-NMR)

For the analysis of complex mixtures containing this compound and its derivatives or impurities, the integration of separation science with spectroscopy is invaluable. Supercritical Fluid Chromatography coupled with Nuclear Magnetic Resonance (SFC-NMR) is a powerful hyphenated technique for this purpose.

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. This provides a low-viscosity, high-diffusivity medium that allows for rapid and efficient separations, particularly for chiral compounds and thermally sensitive molecules. process-nmr.com By directly coupling the outlet of the SFC column to an NMR spectrometer, it is possible to acquire detailed structural information on each component as it elutes, without the need for laborious offline isolation. process-nmr.combruker.com

The application of SFC-NMR would be particularly advantageous for:

Impurity Profiling: Identifying and structurally characterizing synthesis-related impurities, such as regioisomers or precursors.

Metabolite Identification: Separating and elucidating the structure of metabolites from biological matrices.

Chiral Separations: Resolving enantiomers of chiral indole derivatives and confirming the absolute stereochemistry of each.

The NMR data obtained provides unambiguous structural confirmation, complementing the retention time data from the chromatogram. nih.gov This integrated approach streamlines the analytical workflow, providing a comprehensive understanding of sample composition with high accuracy and efficiency. bruker.com

Table 3: Advantages of SFC-NMR for the Analysis of Indole Derivatives

Feature Advantage Source
Separation High-resolution separation of complex mixtures, including chiral compounds. process-nmr.com
Identification Unambiguous structural elucidation of each separated component via NMR. bruker.com
Sensitivity Modern NMR techniques allow for analysis of small quantities. nih.gov
Efficiency Online coupling eliminates the need for manual fraction collection and offline analysis, saving time. nih.gov

| Sample Integrity | Use of supercritical CO₂ and mild operating conditions is ideal for thermally labile compounds. | process-nmr.com |

Computational Chemistry and Theoretical Studies of Methyl 1 Methyl 1h Indole 3 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For methyl 1-methyl-1H-indole-3-carboxylate, DFT calculations have been employed to understand its molecular geometry, stability, and reactivity.

Studies involving similar indole (B1671886) derivatives have utilized DFT to explore their structure and potential as antibacterial agents. For instance, research on (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester involved DFT studies to analyze its nucleophilic and electrophilic regions, indicating its potential reactivity. nih.gov In another study on 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, DFT calculations were used to investigate its rotational conformers. mdpi.com While direct DFT data for this compound is not extensively detailed in the provided results, the application of this method to analogous structures highlights its importance in predicting the chemical behavior of such compounds.

The crystal structure of the title compound reveals a planar molecule. researchgate.net The molecular structure consists of an indole ring substituted by a methyl group and a carboxymethyl group. researchgate.net The planarity of the molecule is a key feature, and intermolecular C—H⋯O hydrogen bonds contribute to the formation of a sheet-like structure in the crystal lattice. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. libretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). libretexts.orgyoutube.com

For derivatives of methyl 9H-pyrido[3,4-b]indole-3-carboxylate, FMO analysis has been used to evaluate how different substituents affect the compound's chemical reactivity. europub.co.ukcumhuriyet.edu.tr The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher reactivity. researchgate.net In a study of substituted methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylate, it was found that substituting with an anthracene-9-yl group increased the chemical reactivity. europub.co.ukcumhuriyet.edu.tr

While specific HOMO-LUMO energy values for this compound were not found in the search results, the principles of FMO theory suggest that the electron-donating indole ring and the electron-withdrawing carboxylate group will significantly influence the energies and localizations of its frontier orbitals.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of electron delocalization within a molecule. It examines the interactions between filled and vacant orbitals, quantifying the stabilization energies associated with these interactions.

Quantum Chemical Descriptors for Chemical Reactivity Prediction

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure and can be used to predict its chemical reactivity. europub.co.ukcumhuriyet.edu.tr These descriptors include parameters such as HOMO and LUMO energies, the HOMO-LUMO gap, electronegativity, chemical hardness, and softness.

Studies on related indole derivatives have shown that these descriptors can be effectively used to compare the reactivity of different compounds. europub.co.ukcumhuriyet.edu.tr For example, by calculating these descriptors for a series of substituted methyl 9-methyl-9H-pyrido[3,4-b]indole-3-carboxylates, researchers were able to identify the substituent that most significantly enhanced the compound's chemical reactivity. europub.co.ukcumhuriyet.edu.tr

Computational Analysis of Solvent Effects on Molecular Behavior

The surrounding solvent can significantly influence the behavior and reactivity of a molecule. Computational methods are employed to simulate these solvent effects and predict how a molecule's properties might change in different environments.

In a study of substituted methyl 9H-pyrido[3,4-b]indole-3-carboxylate, DFT calculations were performed in ten different solvents to understand the impact of the solvent medium on the compound's chemical behavior. europub.co.uk The results indicated that the electron delocalization and, consequently, the reactivity of the molecule were dependent on the solvent phase. europub.co.uk For instance, the greatest enhancement in electron delocalization for one of the derivatives was observed in the water phase. europub.co.uk This highlights the importance of considering the solvent environment when predicting chemical reactions.

Molecular Docking Simulations for Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger molecule like a protein. jocpr.com This method is widely used in drug design to understand the binding modes of potential therapeutic agents.

Medicinal Chemistry and Biological Research Applications of Methyl 1 Methyl 1h Indole 3 Carboxylate and Its Derivatives

Mechanistic Studies of Biological Activities

The therapeutic potential of methyl 1-methyl-1H-indole-3-carboxylate derivatives stems from their ability to interact with various biological targets, leading to the modulation of their functions. These interactions can be broadly categorized into enzyme inhibition and receptor binding.

Enzyme Inhibition and Modulation

Derivatives of the this compound scaffold have been identified as inhibitors of several key enzymes involved in pathological processes.

5-Lipoxygenase (5-LOX): A series of novel indole (B1671886) derivatives have been designed and evaluated for their inhibitory activity against 5-lipoxygenase (5-LOX) in rat peritoneal leukocytes. nih.gov Many of these compounds displayed significant inhibitory potency, with some exhibiting IC50 values in the sub-micromolar range, indicating their potential as anti-inflammatory agents. nih.gov For instance, four compounds (1m, 1s, 4a, and 6a) showed more potent inhibitory activity than the reference drug, Zileuton, with IC50 values below 1 µM. nih.gov

Hepsin: Currently, there is a lack of specific research in publicly available literature detailing the inhibition of Hepsin by derivatives of this compound.

Histone Deacetylase (HDAC): Indole-based compounds have emerged as a significant class of histone deacetylase (HDAC) inhibitors. For example, indole-3-butyric acid derivatives have been shown to be potent HDAC inhibitors with significant anticancer activity. nih.gov One particular derivative, molecule I13, demonstrated high inhibitory potency against HDAC1, HDAC3, and HDAC6 with IC50 values of 13.9, 12.1, and 7.71 nM, respectively. nih.gov Furthermore, indole-3-ethylsulfamoylphenylacrylamides have also been identified as potent HDAC inhibitors with anti-inflammatory properties.

Phosphodiesterase 4 (PDE4): The indole moiety has been successfully used to replace the traditional 'rolipram-like' pharmacophore in the design of potent phosphodiesterase 4 (PDE4) inhibitors. Several of these indole-containing compounds exhibit low nanomolar IC50 values for PDE4 inhibition, highlighting their potential for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).

Urease: N-substituted indole-3-carbaldehyde oxime derivatives have been synthesized and evaluated as urease inhibitors against Helicobacter pylori. Two compounds in this series, compounds 8 and 9, were identified as potent inhibitors with IC50 values of 0.0516 ± 0.0035 mM and 0.0345 ± 0.0008 mM, respectively, which were significantly more potent than the standard inhibitor thiourea.

Receptor Binding and Allosteric Modulation

In addition to enzyme inhibition, derivatives of this compound interact with various receptors, acting as either agonists, antagonists, or allosteric modulators.

CB1 Receptor: Indole-3-carboxamides and related structures are well-established ligands for the cannabinoid 1 (CB1) receptor. nih.gov Structure-activity relationship studies have revealed that modifications to the indole core and its substituents significantly impact binding affinity and functional activity. nih.gov For example, a series of 1-pentyl-1H-indol-3-yl-(1-naphthyl)methanes showed significant CB1 receptor affinity with Ki values in the range of 17–23 nM. The introduction of a methyl group at the 2-position of the indole ring, however, led to a significant decrease in affinity.

P2X7 Receptor: While there is extensive research on P2X7 receptor antagonists, direct studies on the modulation of the P2X7 receptor by derivatives of this compound are not prominent in the current literature. However, the broader class of purinergic receptor modulators includes complex heterocyclic systems, and the potential for indole-based structures to interact with this receptor remains an area for future investigation.

VLA-4 Integrin: Methyl indole-3-carboxylate (B1236618) has been utilized as a reactant in the preparation of Very Late Antigen-4 (VLA-4) antagonists. VLA-4 integrin is a key player in cell adhesion and migration, and its antagonists have therapeutic potential in inflammatory diseases. The development of small molecule inhibitors, including those derived from indole scaffolds, represents a significant area of research.

Kinase Inhibition

The inhibition of various kinases is another important mechanism through which indole derivatives exert their biological effects, particularly in the context of cancer therapy.

Cdc7 Kinase: While specific derivatives of this compound as Cdc7 kinase inhibitors are not explicitly detailed, the broader class of 5-heteroaryl-3-carboxamido-2-aryl pyrroles, which share structural similarities with indole carboxamides, have been identified as potent and selective inhibitors of Cdc7 kinase. This suggests that the indole scaffold could be a viable starting point for designing novel Cdc7 inhibitors.

EphB3 Receptor Tyrosine Kinase: Electrophilic quinazolines have been developed as potent and selective inhibitors of the EphB3 receptor tyrosine kinase. Although not direct derivatives of this compound, these compounds highlight a strategy for targeting a unique cysteine residue in the EphB3 kinase domain, a feature that could potentially be incorporated into indole-based inhibitors.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indole ring system.

Impact of Substituents on Biological Potency and Selectivity

Systematic modifications of the indole scaffold have provided valuable insights into the structural requirements for potent and selective biological activity.

For HDAC inhibitors , the introduction of different groups on the indole nitrogen and the nature of the zinc-binding group are critical for potency. In a study of indole-3-butyric acid derivatives, methylation of the indole nitrogen was found to be a key modification.

In the case of CB1 receptor ligands , substitutions at the C2 and C5 positions of the indole ring have been shown to be detrimental to binding affinity, whereas N1-alkylation and the nature of the C3-substituent are crucial for high affinity and agonist or antagonist activity. For example, N-pentyl substitution is often optimal for CB1 receptor affinity.

For EphB3 kinase inhibitors , the presence of an electrophilic group capable of forming a covalent bond with a specific cysteine residue in the kinase domain is a key determinant of potency and selectivity.

Positional Effects of Functional Groups on Pharmacological Profiles

The position of functional groups on the indole ring plays a critical role in defining the pharmacological profile of these derivatives.

In the development of HDAC inhibitors , the linker length and the position of the zinc-binding group relative to the indole core are crucial for optimal activity. Indole-3-ethylsulfamoylphenylacrylamides, for instance, show potent HDAC inhibition.

For CB1 receptor antagonists , the substitution pattern on the indole ring dictates whether a compound will act as an agonist or an antagonist. For example, in a series of indole-2-carboxamides, the C3 substituents significantly impacted the allosteric modulation of the CB1 receptor.

The following tables summarize key data from various studies on the biological activities of this compound derivatives.

Derivative ClassTargetKey FindingsReference
Indole-3-carbaldehyde oximesUreaseCompound 9 showed potent inhibition (IC50 = 0.0345 mM).
Indole-3-butyric acidsHDACsMolecule I13 is a potent inhibitor of HDAC1, 3, and 6 (IC50 = 7.71-13.9 nM). nih.gov
Indole-3-carboxamidesCB1 ReceptorN1-pentyl and specific C3 substituents are crucial for high affinity. nih.gov
1-Pentyl-1H-indol-3-yl-(1-naphthyl)methanesCB1 ReceptorKi values of 17–23 nM were observed.
Indole derivatives5-LipoxygenaseFour compounds showed IC50 values < 1 µM. nih.gov
CompoundTargetIC50 / Ki
Compound 9 (Indole-3-carbaldehyde oxime)Urease0.0345 mM
Molecule I13 (Indole-3-butyric acid derivative)HDAC113.9 nM
Molecule I13 (Indole-3-butyric acid derivative)HDAC312.1 nM
Molecule I13 (Indole-3-butyric acid derivative)HDAC67.71 nM
1-Pentyl-1H-indol-3-yl-(1-naphthyl)methane seriesCB1 Receptor17–23 nM (Ki)
Indole derivative 1m5-Lipoxygenase< 1 µM
Indole derivative 1s5-Lipoxygenase< 1 µM
Indole derivative 4a5-Lipoxygenase< 1 µM
Indole derivative 6a5-Lipoxygenase< 1 µM

This compound as a Privileged Scaffold in Drug Discovery

The indole ring system, and specifically the this compound framework, is recognized in medicinal chemistry as a "privileged scaffold." This term denotes a molecular structure that is capable of binding to a variety of biological targets through versatile modifications, making it a valuable starting point for the development of new therapeutic agents. chemimpex.com The unique chemical properties of the indole nucleus, including its aromaticity and the presence of a nitrogen atom, allow for a wide range of chemical transformations. chemimpex.com This adaptability enables the creation of large libraries of diverse derivatives, which can be screened for various pharmacological activities. chemimpex.comnih.gov Researchers utilize this compound and its parent compound, methyl 1H-indole-3-carboxylate, as key intermediates in the synthesis of bioactive molecules for fields such as cancer research and neuropharmacology. chemimpex.comsigmaaldrich.com

Design and Synthesis of Analogues for Enhanced Therapeutic Potential

The therapeutic potential of the this compound scaffold is expanded through the strategic design and synthesis of its analogues. The core structure's reactivity and potential for functionalization are central to these efforts. chemimpex.com Chemists have developed several efficient methods to create derivatives, often focusing on modifying specific positions on the indole ring to enhance biological activity.

One reported synthetic route involves the cross-dehydrogenative coupling of N,N-dimethylaniline with a range of phenyl bromoacetate (B1195939) derivatives, using a copper(II) catalyst to produce 1-methyl-1H-indole-3-carboxylates in good to excellent yields (69–90%). researchgate.netthieme-connect.com Another efficient method is the palladium-catalyzed intramolecular oxidative coupling, which can be optimized using microwave irradiation to synthesize functionalized 2-methyl-1H-indole-3-carboxylate derivatives from various anilines. mdpi.com

Structure-activity relationship (SAR) studies guide the design of these analogues. For instance, in the context of anticancer activity, the substitution at the N-1 position of the indole ring is critical; a methyl group at this position has been shown to enhance activity significantly compared to an unsubstituted nitrogen. nih.gov Further modifications, such as introducing heterocyclic rings to the indole structure, have also been observed to boost anticancer effects. nih.gov The combination of the indole scaffold with other bioactive moieties, like rhodanine, is a promising strategy for developing new antimicrobial agents. nih.gov These synthetic strategies allow for the creation of a wide array of molecules with tailored properties, aiming for improved efficacy and target specificity. chemimpex.comresearchgate.net

Derivatives as Potential Therapeutic Agents (e.g., Anti-inflammatory, Anticancer, Antimicrobial, Antiviral, Antioxidant)

The versatility of the this compound scaffold has led to the development of derivatives with a broad spectrum of therapeutic activities.

Anti-inflammatory: Derivatives of the parent indole-3-acetic acid structure have shown significant anti-inflammatory properties. The well-known anti-inflammatory drug indometacin's structure was systematically modified, leading to derivatives with increased activity. nih.gov One such derivative, [1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetoxy] acetic acid, exhibited approximately double the activity of indometacin in a rat paw edema test. nih.gov More directly related to the core structure, indole-3-acetic acid (IAA), a tryptophan metabolite, has been shown to reduce the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6) in macrophage cell lines. nih.gov

Anticancer: The indole scaffold is a key component in many anticancer agents. nih.govnih.gov Two newly synthesized methyl indole-3-carboxylate derivatives, methyl 1-(3′-indolylmethane)-indole-3-carboxylate and methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate, have demonstrated inhibitory effects on the growth of melanoma, renal, and breast cancer cell lines. researchgate.net Other studies have highlighted that substitutions on the indole ring can significantly enhance cytotoxic activity. For example, an indole derivative with 1-methyl and 2,3-methoxy substituents was potent against a human oral cancer cell line. nih.gov Indole-3-carboxylic acid has also shown moderate activity against the A549 lung cancer cell line. elsevierpure.com

Anticancer Activity of Indole Derivatives
Compound/Derivative ClassCancer Cell Line(s)Observed EffectReference(s)
Methyl 1-(3′-indolylmethane)-indole-3-carboxylateMelanoma, Renal, BreastGrowth inhibition researchgate.net
Methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylateMelanoma, Renal, BreastGrowth inhibition researchgate.net
Indole derivative with 1-methyl, 2-3-methoxy substituentsHuman oral cancer (SCC-29B)High cytotoxic activity (GI50 = 0.96 μmol/L) nih.gov
Chalcone-indole derivativeVarious cancer cellsProliferation suppression (IC50 = 0.22 to 1.80 μmol/L) nih.gov
Indole-3-carboxylic acidLung cancer (A549)Moderate inhibition (25.81%) elsevierpure.com
28-Indole-betulin derivativesBreast cancer (MCF-7)Cell cycle arrest at G1 phase, apoptosis induction nih.gov

Antimicrobial: Indole derivatives are a significant class of compounds being investigated for their activity against drug-resistant microbes. nih.gov A series of 1-methylindole-3-carboxaldehyde hydrazone derivatives showed a broad spectrum of antimicrobial activity, with MIC values ranging from 6.25 to 100 µg/mL against bacteria and Candida albicans. nih.gov Another study focused on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, which exhibited potent antibacterial and antifungal activities, in some cases exceeding the efficacy of standard antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by 10–50 fold. nih.gov Furthermore, synthesized 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have demonstrated significant activity against Staphylococcus aureus (including MRSA), Mycobacterium smegmatis, and Candida albicans, with some compounds showing MIC values below 1 µg/mL. mdpi.com

Antimicrobial Activity of Indole Derivatives
Derivative ClassOrganism(s)Activity (MIC Range)Reference(s)
1-Methylindole-3-carboxaldehyde hydrazonesS. aureus, MRSA, E. coli, B. subtilis, C. albicans6.25-100 µg/mL nih.gov
(Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesGram-positive & Gram-negative bacteria0.004-0.045 mg/mL nih.gov
(Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesFungi (T. viride, A. fumigatus)0.004-0.06 mg/mL nih.gov
2-(1H-indol-3-yl)-1H-benzo[d]imidazoles (e.g., 3ao, 3aq)S. aureus, MRSA< 1 µg/mL mdpi.com
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag)M. smegmatis, C. albicans3.9 µg/mL mdpi.com

Antiviral: The indole framework is also being explored for antiviral applications. researchgate.net A water-soluble derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, demonstrated a potent antiviral effect against SARS-CoV-2 in vitro. nih.govactanaturae.runih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the virus. nih.govactanaturae.ru It also showed a high selectivity index (SI = 78.6) and was found to suppress the formation of syncytia induced by the SARS-CoV-2 spike protein by 89%. nih.govactanaturae.runih.gov

Antioxidant: Certain indole derivatives possess antioxidant properties. Indole-3-acetic acid (IAA) has been shown to have anti-oxidative activity by directly neutralizing free radicals like reactive oxygen species (ROS) and nitric oxide (NO) in cell cultures. nih.gov Other studies have reported that compounds such as n-Hexadecanoic acid and 11-octadecenoic acid, methyl ester, which can be associated with or derived from broader natural product classes that include indoles, also exhibit antioxidant properties. nih.gov

Biochemical Pathways and Molecular Targets

The diverse biological activities of this compound derivatives stem from their ability to interact with a range of biochemical pathways and molecular targets.

In cancer, indole derivatives have been shown to target tubulin polymerization. nih.gov Molecular docking studies revealed that certain derivatives bind to the colchicine (B1669291) binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov Other anticancer mechanisms include the inhibition of topoisomerase II and the downregulation of transcription factors like nuclear factor-kappaB (NF-κB), which is crucial for tumor cell proliferation and survival. nih.govnih.gov

The anti-inflammatory effects of indole derivatives are linked to their modulation of key inflammatory pathways. Indole-3-acetic acid (IAA) exerts its anti-inflammatory action by up-regulating heme oxygenase-1 (HO-1), an enzyme with cytoprotective and anti-inflammatory properties. nih.gov This induction of HO-1 is a key mechanism for reducing the production of pro-inflammatory mediators. nih.gov Additionally, IAA can mitigate the nuclear translocation of the NF-κB p65 subunit, thereby preventing the transcription of inflammatory genes. nih.gov

For their antimicrobial action, docking studies on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives suggest that their antibacterial activity likely arises from the inhibition of E. coli MurB, an enzyme essential for peptidoglycan biosynthesis. nih.gov Their antifungal activity is proposed to involve the inhibition of 14α-lanosterol demethylase (CYP51), a critical enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov

The antiviral mechanism of the previously mentioned SARS-CoV-2 inhibitor involves multiple actions. It has been shown to have interferon-inducing activity, which can stimulate a broader antiviral state in host cells. nih.govactanaturae.runih.gov Crucially, it suppresses syncytium formation, a process mediated by the viral spike (S) protein that allows the virus to spread between cells, indicating that the S-protein is a likely molecular target. nih.govactanaturae.ru

In plants, the biosynthesis of indole-3-carboxylic acid derivatives from tryptophan involves intermediates like indole-3-acetaldoxime and indole-3-acetonitrile (B3204565). nih.govnih.gov Key enzymes in this pathway include Cytochrome P450 71B6 (CYP71B6), which converts indole-3-acetonitrile into indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH), and ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1), which oxidizes ICHO to ICOOH. nih.govnih.gov

Future Research Directions and Emerging Areas for Methyl 1 Methyl 1h Indole 3 Carboxylate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of methyl 1-methyl-1H-indole-3-carboxylate and its analogs is continually evolving, with a strong emphasis on developing more efficient and environmentally friendly methods.

A novel and efficient method for synthesizing 1-methyl-1H-indole-3-carboxylates involves a cross-dehydrogenative coupling reaction. thieme-connect.comresearchgate.net This approach utilizes N,N-dimethylaniline and various phenyl bromoacetate (B1195939) derivatives, catalyzed by copper(II) acetate (B1210297) in the presence of tert-butyl hydroperoxide, achieving good to excellent yields of 69–90%. thieme-connect.comresearchgate.net Another innovative approach is the Friedel–Crafts acylation between N-methyl indole (B1671886) and methyl 9-chloro-9-oxononanoate, which produces methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. mdpi.com

Microwave-assisted synthesis has also emerged as a powerful tool. A palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines under microwave irradiation significantly reduces reaction times and improves yields of 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com This method is notable for using smaller amounts of the copper(II) oxidant. mdpi.com

Furthermore, sustainable "green chemistry" approaches are gaining traction. Mechanochemistry, which involves reactions conducted in a ball mill with minimal or no solvent, represents a significant advancement. rsc.org This technique has been successfully applied to the reduction of nitroarenes to anilines, an important step in the synthesis of many indole-containing compounds. rsc.org The use of iron powder and water as a grinding auxiliary makes this method highly sustainable. rsc.org

Below is a table summarizing these modern synthetic approaches.

Method Key Features Catalyst/Reagents Advantages
Cross-Dehydrogenative CouplingFunctionalization of the α-carbon of iminiums from tertiary amines. thieme-connect.comresearchgate.netCopper(II) acetate, tert-butyl hydroperoxide. thieme-connect.comresearchgate.netSimple procedure, good to excellent yields (69-90%). thieme-connect.comresearchgate.net
Friedel-Crafts AcylationAcylation of N-methyl indole. mdpi.comAluminum chloride. mdpi.comDirect formation of a key intermediate. mdpi.com
Microwave-Assisted SynthesisPalladium-catalyzed intramolecular oxidative coupling. mdpi.comPalladium catalyst, copper(II) oxidant. mdpi.comReduced reaction times, improved yields, less oxidant needed. mdpi.com
MechanochemistrySolvent-free or low-solvent reaction conditions. rsc.orgIron powder, water. rsc.orgSustainable, highly efficient, can unlock new reaction pathways. rsc.org

Advanced Mechanistic Investigations of Reaction Pathways

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing methods and developing new ones.

In the copper-catalyzed synthesis from N,N-dimethylaniline, the reaction is thought to proceed through a single electron transfer (SET) mechanism where copper(II) oxidizes the aniline (B41778) to form an ammoniumyl (B1238589) radical cation. researchgate.net This is followed by a series of steps including electrophilic attack and nucleophilic addition to form the indole ring. researchgate.net

For domino reactions that form 1,2,5-trisubstituted 1H-indole-3-carboxylic esters, the mechanism involves a [3+2] cyclization. mdpi.com This is initiated by the addition of a carbanion to an imine, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring. mdpi.com The resulting indoline (B122111) intermediate is not isolated but undergoes spontaneous air oxidation to the final aromatic indole. mdpi.com

Mechanistic studies of mechanochemical reactions have revealed the essential role of water, which not only facilitates grinding but also participates in the reaction, for instance by generating hydrogen for reduction processes. rsc.org Radical-mediated pathways are often implicated, as demonstrated by the inhibition of reactions in the presence of radical scavengers like TEMPO. rsc.org

Advanced analytical techniques such as 2D NMR spectroscopy, including COSY, HSQC, and HMBC experiments, are invaluable for elucidating the structures of intermediates and final products, thereby providing critical insights into reaction pathways. tetratek.com.tr

Rational Design of Next-Generation Indole-Based Therapeutics

The this compound scaffold is a valuable starting point for the rational design of new therapeutic agents. Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of these compounds.

For example, in the development of novel potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), SAR studies on a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles (tetrahydro-γ-carbolines) revealed that specific substitutions are critical for activity. acs.org The introduction of a methyl group at certain positions of the tetrahydropyridine (B1245486) ring significantly boosted potency into the low double-digit nanomolar range. acs.org

The design of new anticancer agents has also benefited from this approach. Derivatives of methyl indole-3-carboxylate (B1236618) have been synthesized as analogs of 3,3′-diindolylmethane, a compound known for its antitumor properties. researchgate.net Similarly, novel 1H-indole-3-carbonitrile derivatives have been developed as potent inhibitors of Tropomyosin receptor kinase (TRK), a target in cancers with NTRK gene fusions. nih.gov

The following table presents examples of rationally designed indole derivatives and their therapeutic targets.

Compound Class Therapeutic Target Key Structural Modifications Observed Activity
Tetrahydro-γ-carbolinesCFTR potentiatorsMethyl substitution on the tetrahydropyridine ring. acs.orgNanomolar potency. acs.org
Methyl indole-3-carboxylate analogsAnticancerAnalogs of 3,3′-diindolylmethane. researchgate.netInhibition of melanoma, renal, and breast cancer cell growth. researchgate.net
1H-indole-3-carbonitrile derivativesTRK inhibitorsBioisosteric replacement and CADD strategies. nih.govSignificant antiproliferative effects against TRK-dependent cell lines. nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesAntimicrobialSubstitution on the 2-thioxothiazolidin-4-one moiety. nih.govGood to excellent antibacterial and antifungal activity. nih.gov

Integration of Artificial Intelligence and Machine Learning in Indole Chemistry Research

In the context of drug discovery, AI can analyze vast chemical libraries to identify potential drug candidates and predict their biological activities, pharmacokinetic properties, and toxicity profiles. mdpi.com For instance, AI algorithms can be trained to recognize the molecular patterns associated with a desired therapeutic effect, aiding in the design of novel indole-based drugs. mdpi.com

Computer-Aided Synthesis Planning (CASP) tools, powered by AI, can propose novel synthetic routes to complex target molecules. acs.org These tools use retrosynthetic analysis to break down a target molecule into simpler, commercially available starting materials. acs.orgiscientific.org The integration of AI into CASP is enhancing the accuracy and efficiency of synthesis planning, allowing chemists to focus on more creative aspects of their work. iscientific.org One study highlighted the superior performance of a Chaos Chemical Reaction Optimized Adaptive K-Nearest Neighbor (CCRO-AKNN) method in predicting synthesis routes with high accuracy and precision. iscientific.org

Q & A

Basic: What are the optimal synthetic conditions for methyl 1-methyl-1H-indole-3-carboxylate?

Methodological Answer:
The compound is synthesized via acid-catalyzed esterification. React 1-methyl-1H-indole-3-carboxylic acid (2 g) with methanol (20 mL) and concentrated H₂SO₄ (2 drops) under reflux for 12–18 hours. Monitor reaction progress by TLC (Rf ~0.5 in ethyl acetate/hexane). Quench with water, filter the precipitate, and recrystallize from methanol to obtain colorless crystals (m.p. 410 K). Confirm purity via IR spectroscopy (C=O stretch at 1704 cm⁻¹) .

Basic: How is crystallographic data collected and refined for this compound?

Methodological Answer:
Single-crystal X-ray diffraction is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data reduction and refinement use software like SHELXL. The crystal system is orthorhombic (space group Pbcm), with unit cell parameters a = 7.213 Å, b = 12.456 Å, c = 14.329 Å. Hydrogen atoms are positioned geometrically and refined isotropically. Final R-factors should be <0.05 for high reliability .

Advanced: How do intermolecular interactions influence the crystal packing of this compound?

Methodological Answer:
The crystal packing is stabilized by three distinct C–H⋯O hydrogen bonds:

  • C4–H4⋯O2 (2.53 Å, 3.505 Å) forms chains along the b-axis.
  • C11–H11A⋯O1 (2.46 Å, 3.400 Å) links adjacent molecules.
  • C11–H11B⋯π interactions (3.412 Å) contribute to sheet stabilization in the ab plane.
    These interactions create a layered structure, enhancing thermal stability and influencing solubility .

Advanced: What spectroscopic techniques validate the electronic structure of this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : A λmax of 297 nm (MeOH, 1.0 × 10² mM) indicates π→π* transitions in the indole ring.
  • IR Spectroscopy : The carbonyl stretch at 1704 cm⁻¹ confirms ester formation. Absence of O–H stretches (~2500–3500 cm⁻¹) rules out residual carboxylic acid.
  • Single-Crystal Analysis : Planarity (mirror plane in Pbcm) correlates with conjugation across the indole-carboxylate system, supported by bond lengths (C3–C10 = 1.464 Å) .

Advanced: How does the molecular planarity affect physicochemical properties?

Methodological Answer:
The molecule lies on a mirror plane in Pbcm, with the indole and ester groups coplanar (torsion angle <5°). This planarity enhances π-stacking (inter-sheet distance ~3.4 Å), increasing melting point (410 K) and reducing solubility in nonpolar solvents. Computational studies (DFT) can quantify conjugation effects on stability and reactivity .

Basic: What precautions are critical during recrystallization?

Methodological Answer:

  • Use anhydrous methanol to avoid ester hydrolysis.
  • Cool the solution slowly to 4°C for uniform crystal growth.
  • Filter under reduced pressure to minimize solvent inclusion.
  • Dry crystals under vacuum (40–50°C) to prevent deliquescence .

Advanced: How to resolve discrepancies in hydrogen-bond geometry during refinement?

Methodological Answer:
If residual electron density suggests disordered H-atoms:

  • Apply restraints (DFIX or SADI in SHELXL) for bond lengths/angles.
  • Use ISOR constraints for anisotropic displacement parameters.
  • Validate with Hirshfeld surface analysis to distinguish genuine interactions from artifacts .

Basic: What analytical methods confirm esterification completion?

Methodological Answer:

  • TLC : Spot disappearance of carboxylic acid (Rf ~0.3 vs. ester at ~0.5).
  • ¹H NMR : Emergence of methoxy singlet at δ 3.8–4.0 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 189 [M+H]⁺ .

Advanced: How does the space group (Pbcm) constrain molecular symmetry?

Methodological Answer:
The Pbcm space group imposes a mirror plane at y = 0.25, forcing the indole and ester groups into coplanarity. This symmetry reduces the number of unique reflections (Z = 4) and simplifies refinement but may mask minor conformational disorder. Compare with lower-symmetry polymorphs (if available) to assess packing flexibility .

Advanced: Can computational methods predict hydrogen-bonding patterns?

Methodological Answer:
Yes. Using Gaussian09 with B3LYP/6-31G(d), optimize the geometry and calculate electrostatic potential surfaces. Compare with CrystalExplorer-generated Hirshfeld surfaces to map donor/acceptor sites. MD simulations (AMBER) can model packing dynamics under thermal stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.